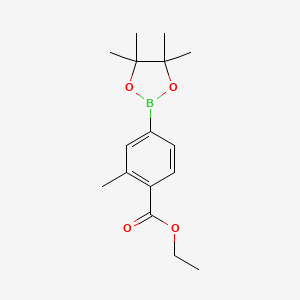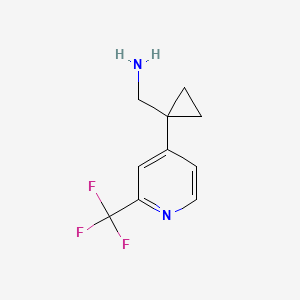
(1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropyl)methanamine is a chemical compound with the molecular formula C10H11F3N2 It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropylmethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropyl)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, including the reaction of 2-chloropyridine with trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or pyridine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine or pyridine derivatives.
Scientific Research Applications
(1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropyl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its potential in creating advanced materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The cyclopropylmethanamine moiety can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Trifluoromethyl)pyridin-4-yl)piperazine
- (2-(Trifluoromethyl)pyridin-4-yl)methanol
Uniqueness
Compared to similar compounds, (1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropyl)methanamine offers unique structural features, such as the cyclopropyl group, which imparts rigidity and influences its biological activity. The trifluoromethyl group also enhances its pharmacokinetic properties, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C10H11F3N2 |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
[1-[2-(trifluoromethyl)pyridin-4-yl]cyclopropyl]methanamine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)8-5-7(1-4-15-8)9(6-14)2-3-9/h1,4-5H,2-3,6,14H2 |
InChI Key |
ZWOAVYNXLBRVOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2=CC(=NC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazole-3-carboxamide, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N-[2-(dimethylamino)-2-methyl-1-oxopropyl]-4-methyl-](/img/structure/B12636146.png)
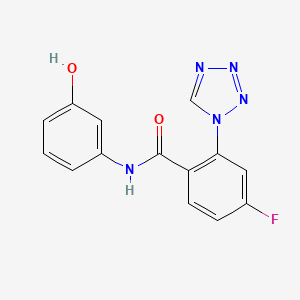
![2-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12636153.png)
![N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B12636158.png)
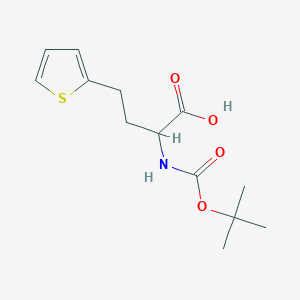

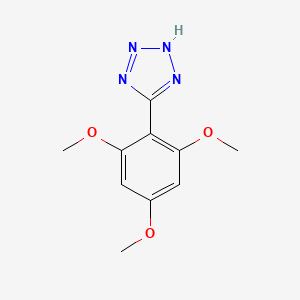
![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-(4-methoxyphenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12636193.png)
![6-Chloro-5-[(3,5-dimethylphenyl)sulfanyl]-1H-indazole-4,7-dione](/img/structure/B12636203.png)
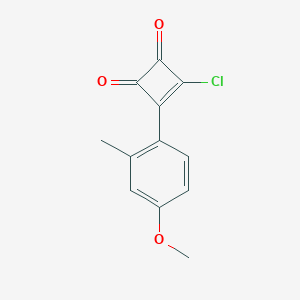
![1-Naphthaleneacetic acid, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-, ethyl ester](/img/structure/B12636213.png)


